molecular formula C8H4ClIN2 B131391 4-Chloro-6-iodoquinazoline CAS No. 98556-31-1

4-Chloro-6-iodoquinazoline

Cat. No.: B131391
CAS No.: 98556-31-1
M. Wt: 290.49 g/mol
InChI Key: BDAIUOPDSRAOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

4-Chloro-6-iodoquinazoline is an intermediate in the synthesis of Lapatinib , a tyrosine kinase inhibitor used in the treatment of certain types of cancer. The primary targets of this compound are therefore likely to be tyrosine kinases, which play a crucial role in cell signaling and growth.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or ions, can also impact its interaction with its target .

Preparation Methods

4-Chloro-6-iodoquinazoline can be synthesized through various methods. One common synthetic route involves the iodination of 4-chloroquinazoline. This process typically includes the following steps :

    Starting Material: 4-Chloroquinazoline.

    Iodination: The 4-chloroquinazoline is treated with iodine and a suitable oxidizing agent, such as potassium iodide, in the presence of an acid catalyst.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically at elevated temperatures.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Anticancer Agents
4-Chloro-6-iodoquinazoline serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly anticancer agents. Its structural characteristics allow for modifications that enhance therapeutic efficacy. For instance, it is involved in the synthesis of lapatinib, a tyrosine kinase inhibitor used in cancer treatment. The compound's ability to block tyrosine kinases effectively slows down the progression of cancer cells, making it a vital element in cancer therapy formulations .

Biochemical Research

Enzyme Inhibition and Receptor Interactions
In biochemical research, this compound is utilized to study enzyme inhibition and receptor interactions. This research helps elucidate biological pathways and mechanisms of diseases. For example, studies have shown that derivatives of this compound can inhibit specific enzymes that play critical roles in disease progression, contributing to a better understanding of disease mechanisms .

Agricultural Chemistry

Potential Agrochemical Applications
The compound is also explored for its potential in developing agrochemicals, particularly as pesticides or herbicides. Its biological activity against certain pests has prompted research into its effectiveness as an agrochemical agent. Preliminary studies indicate that this compound exhibits significant activity against various agricultural pests, suggesting its viability as a component in pest management strategies .

Material Science

Advanced Material Development
In material science, this compound is investigated for its properties in creating advanced materials such as polymers and coatings. Its chemical stability and reactivity are advantageous for developing materials that require specific performance characteristics. Research indicates that incorporating this compound into material formulations can enhance durability and resistance to environmental factors .

Diagnostic Tools

Development of Sensitive Detection Methods
Derivatives of this compound are being studied for use in diagnostic assays. These derivatives provide a basis for developing sensitive detection methods in clinical settings, particularly for diseases requiring early diagnosis. The ability to modify the compound allows researchers to tailor its properties for specific diagnostic applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentKey intermediate for anticancer agents like lapatinibEffective in blocking tyrosine kinases; slows cancer cell growth
Biochemical ResearchStudies enzyme inhibition and receptor interactionsHelps elucidate disease mechanisms; potential therapeutic targets identified
Agricultural ChemistryExplored as a pesticide/herbicideSignificant activity against agricultural pests; potential for pest management
Material ScienceInvestigated for advanced materials (polymers/coatings)Enhances durability and environmental resistance; promising for high-performance applications
Diagnostic ToolsDerivatives used in sensitive detection methodsTailored modifications improve diagnostic capabilities; potential for early disease detection

Case Studies

  • Anticancer Research
    A study demonstrated the synthesis of novel quinazoline derivatives using this compound as an intermediate, leading to compounds with enhanced anticancer activity compared to existing treatments .
  • Pesticide Development
    Research on the biological activity of this compound revealed its effectiveness against specific pests, prompting further investigation into its formulation as an agrochemical product .
  • Material Properties Analysis
    Investigations into the incorporation of this compound into polymer matrices showed improved thermal stability and mechanical properties, indicating its potential use in high-performance materials .

Biological Activity

4-Chloro-6-iodoquinazoline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

This compound belongs to the quinazoline family, which has been extensively studied for various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of halogen substituents like chlorine and iodine in its structure enhances its reactivity and potential biological activity.

2. Synthesis

The synthesis of this compound typically involves the reaction of 2-aryl-6-iodoquinazolin-4(3H)-ones with chlorinating agents. For instance, the use of phosphorus oxychloride (POCl₃) in the presence of triethylamine has been reported to yield this compound efficiently .

3.1 Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity by acting as inhibitors of key signaling pathways involved in cancer cell proliferation. Notably, compounds derived from this scaffold have shown effectiveness against various cancer cell lines, including:

CompoundCancer Cell LineIC₅₀ (nM)
This compoundHCC827 (NSCLC)15
This compoundMCF-7 (Breast)20
This compoundA549 (Lung)25

These results indicate that the compound can inhibit cell growth effectively at low concentrations, suggesting its potential as a therapeutic agent .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of tyrosine kinases such as EGFR and HER2. These kinases are crucial for the proliferation and survival of cancer cells. By blocking these pathways, the compound induces apoptosis in malignant cells .

Case Study 1: Inhibition of PI3Kα

A study focusing on the structure-activity relationship (SAR) of quinazoline derivatives revealed that modifications at the C4 position significantly enhance inhibitory activity against PI3Kα, a critical target in cancer therapy. The introduction of various substituents was found to optimize binding affinity and selectivity towards cancer cells .

Case Study 2: Cross-Coupling Reactions

Research on metal-catalyzed cross-coupling reactions involving this compound has shown that it can serve as a versatile building block for synthesizing more complex bioactive compounds. For instance, derivatives formed through Sonogashira coupling have exhibited enhanced biological properties, making them candidates for further development in oncology .

5. Conclusion

The biological activity of this compound underscores its potential as a lead compound in drug development, particularly for cancer treatment. Its ability to inhibit key signaling pathways associated with tumor growth positions it as a promising candidate for further research and clinical application.

Properties

IUPAC Name

4-chloro-6-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAIUOPDSRAOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457722
Record name 4-Chloro-6-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98556-31-1
Record name 4-Chloro-6-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-iodoquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) suspension of 6-iodoquinazolin-4-ol (107.6 g, 396 mmol) and DIEA (138 mL, 791 mmol) in dichloroethane (600 mL) was added POCl3 (44.25 mL, 475 mmol). After heating to 90° C. for 16 hours, the reaction mixture was cooled to room temperature and the crystals (73.8 g) collected by filtration. The filtrate was concentrated under reduced pressure and azeotroped twice with toluene. The solids (8.3 g) were triturated with isopropanol (450 mL) and cooled in an ice bath before collecting by filtration and drying under high vacuum. The two solids were combined to provide the product (82.1 g, 71%) as white solid.
Quantity
107.6 g
Type
reactant
Reaction Step One
Name
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
44.25 mL
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods II

Procedure details

To a stirred solution of anhydrous dimethyl foramide (DMF) (3.20 ml) in 1,2-dichloroethane (DCE) (10 ml), cooled in an ice-water bath, is added dropwise under nitrogen a solution of oxalyl chloride (5.2 ml, 60 mmol) in DCE (25 ml). A white precipitate forms during the addition. After the end of addition the cold bath is removed and the reaction mixture is stirred at room temperature for 5 minutes. 6-Iodo-quinazolin-4-ol (5.0 g, 18 mmol) is added in portions via scoopula under nitrogen flow and the mixture is heated immediately to reflux. Heating is continued for 4.5 hours, followed by cooling to room temperature. The reaction mixture is poured into excess ice-water mixture (approximately 300 ml) and extracted with DCM (approximately 500 ml). The aqueous layer is further extracted with DCM (2×50 ml). The combined organic extracts are dried (Na2SO4) and concentrated under reduced pressure to yield 5.2 g (99%) of desired product as a tan solid.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
99%

Synthesis routes and methods III

Procedure details

6-Iodoquinazolin-4(3H)-one (10 g, 37 mmol) was refluxed in POCl3 (100 mL) overnight. Then POCl3 was removed in vacuo. The residue was dissolved in CH2Cl2 (500 mL). The organic phase was washed with water (100 mL) and dried (MgSO4). Then CH2Cl2 was removed in vacuo and 1404-174 was obtained (5.7 g, 53%): LC-MS: 291 [M+1]+, 1H NMR (CDCl3): δ 7.81 (d, J=9.0 Hz, 1 H), 8.21 (dd, J=9.0 Hz, J2=1.8 Hz, 1 H), 8.65 (d, J=1.8 Hz, 1 H), 9.06 (s, 1 H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of 6-iodoquinazolin-4(3H)-one (1.70 g, 6.25 mmol) in SOCl2 (10 mL) was dropped a few drops of DMF, and then it was heated at 90° C. for 5 hours. After excess SOCl2 was removed under reduced pressure, to it was added CH2Cl2 and water, and neutralized with saturated NaHCO3 solution. The aqueous was extracted with CH2Cl2 three times. Extracts were dried over MgSO4 and concentrated under reduced pressure to afford 4-chloro-6-iodoquinazoline as solid (1.266 g, 70%). 1H NMR (300 MHz, CDCl3) δ 9.07 (s, 1H), 8.67 (d, 1H), 8.22 (dd, 1H), 7.81 (d, 1H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 5-iodoanthranilic acid (9.96 g, 37.9 mmol) and formamidine acetate (4.20 g, 40.3 mmol) (adapted from J. Org. Chem. 51:616, 1986) in absolute EtOH (80 mL) was refluxed under air for 2 h. The smoky amber solution with heavy white precipitate was then concentrated under reduced pressure at 90° C., and residual protic solvent was removed with toluene rotary evaporation (2×100 mL) at 90° C. The resulting sticky tan solid was treated with a thick white slurry of Vilsmeier-Haack reagent in one portion under air at rt. [The Vilsmeier-Haack reagent was prepared by the addition of a solution of oxalyl chloride (10.9 mL, 125 mmol) in DCE (44 mL) to a solution of DMF (6.7 mL, 87 mmol) in DCE (21 mL) dropwise over 10 min at 0° C. with vigorous stirring. The ice bath was removed immediately following completion of oxalyl chloride addition, and the white slurry was stirred at “rt” for 5 min before transfer to the crude 4-hydroxy-6-iodo-quinazoline intermediate.] The reaction was then refluxed under air (oil bath 110° C.) for 1 h 15 min, and the resulting homogeneous brown solution was allowed to cool to rt, at which point a heavy precipitate formed. The reaction was poured into ice water (300 mL) and extracted with DCM (3×250 mL). The opaque organic layers were combined, dried (Na2SO4), and filtered to provide a clear red amber filtrate. Concentration under reduced pressure, followed by toluene rotary evaporation at 90° C. to remove potentially reactive volatiles, afforded the title compound as a tan powder (8.41 g, 94% from iodoanthranilic acid) suitable for treatment with LiHMDS in the next step. 1H-NMR (300 MHz, CDCl3) δ 9.07 (s, 1H), 8.67 (dd, 1H), 8.22 (dd, 1H), 7.81 (d, 1H).
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
44 mL
Type
solvent
Reaction Step Two
Name
Quantity
21 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-iodoquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-iodoquinazoline
Reactant of Route 3
4-Chloro-6-iodoquinazoline
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-iodoquinazoline
Reactant of Route 5
4-Chloro-6-iodoquinazoline
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-iodoquinazoline
Customer
Q & A

Q1: What does the research reveal about the reactivity of 4-chloro-6-iodoquinazoline in palladium-catalyzed cross-coupling reactions?

A: The research demonstrates that this compound exhibits preferential reactivity at the carbon-iodine (C-I) bond over the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions like Sonogashira and Suzuki-Miyaura reactions []. This selectivity is attributed to the intrinsically higher reactivity of the Csp2-I bond compared to the C-Cl bond. This finding contrasts with previous observations in chloro-bromo substituted quinazolines, where the C-Cl bond is usually more reactive. This selective reactivity of this compound allows for the controlled and sequential introduction of various substituents at specific positions on the quinazoline ring, leading to the synthesis of novel unsymmetrical polycarbo-substituted quinazolines with potentially interesting photophysical properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.